molecular formula C8H10N4 B2561083 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1975118-01-4

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B2561083
CAS No.: 1975118-01-4
M. Wt: 162.196
InChI Key: AHGHYFBAFKKNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 5 and an amine group at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug design, particularly in targeting enzymes and receptors involved in neurological disorders, cancer, and infectious diseases . The compound’s structure enables diverse synthetic modifications, allowing for fine-tuning of physicochemical and pharmacological properties.

Properties

IUPAC Name

2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-4-12-8(10-5)7(9)6(2)11-12/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGHYFBAFKKNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, β-enaminones, or β-haloenones . One common method involves the reaction of 5-aminopyrazole with 2,4-pentanedione under reflux conditions to yield the desired product . The reaction is usually carried out in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction of nitro derivatives yields amines .

Scientific Research Applications

Medicinal Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase. For instance, a series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their antimycobacterial properties. Some compounds exhibited significant in vitro growth inhibition of M.tb, demonstrating low hERG liability and good stability in mouse and human liver microsomes, indicating their potential as therapeutic agents against tuberculosis .

Cancer Therapeutics

The pyrazolo[1,5-a]pyrimidine scaffold has also been recognized for its anticancer properties. Compounds derived from this scaffold have shown selective protein inhibition and apoptosis-inducing capabilities. Notably, derivatives have been developed that act on various cancer cell lines, showcasing their potential as antitumor agents . The structural diversity achieved through synthetic modifications enhances their efficacy against different cancer types.

Corticotropin-Releasing Factor Type 1 Receptor Modulation

Another area of interest is the modulation of the corticotropin-releasing factor type 1 receptor. Compounds like MPZP have been studied for their ability to attenuate withdrawal-induced excessive drinking in alcohol dependence models without affecting non-dependent alcohol consumption . This suggests a potential application in treating addiction disorders.

Material Science Applications

Fluorophores and Dyestuffs

The unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their exploration as fluorophores in the dyestuff industry. Their ability to form crystals with notable conformational properties opens avenues for applications in materials science . The synthesis of these compounds has been optimized using microwave-assisted methods that ensure high yields and operational simplicity .

Photophysical Properties

The exceptional photophysical characteristics of pyrazolo[1,5-a]pyrimidines make them suitable candidates for various applications in material sciences. Their use as emerging fluorophores can be harnessed in optical devices and sensors due to their ability to emit light efficiently .

Synthesis and Structure-Activity Relationships

The synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-amine can be achieved through regioselective cyclocondensation reactions followed by electrophilic substitutions. Recent methodologies have highlighted one-pot syntheses that yield high purity products with minimal environmental impact . These advancements not only streamline the production process but also enhance the compound's applicability across different fields.

Summary Table of Applications

Application Area Details
Antimycobacterial ActivityInhibitors of M.tb ATP synthase; effective against tuberculosis .
Cancer TherapeuticsSelective protein inhibitors; potential antitumor agents .
Corticotropin-Releasing Factor ModulationModulates receptor activity; potential treatment for addiction disorders .
Material ScienceUsed as fluorophores; significant photophysical properties for optical applications .

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects, such as anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[1,5-a]pyrimidine core is shared among several derivatives, but variations in substituent positions and functional groups lead to distinct biological and physicochemical profiles. Below is a comparative analysis:

Position of Amine Group
  • Target Compound : 3-Amine substitution (position 3).
  • MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine):
    • 7-Amine substitution with bulky methoxyethyl and methoxyphenyl groups.
    • Acts as a selective CRF1 receptor antagonist, highlighting the importance of the 7-amine position for CNS-targeted activity .
  • (R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine :
    • 3-Amine with a pyrrolidine-difluorophenyl group at position 4.
    • Demonstrates potent TRK kinase inhibition, emphasizing the role of the 3-amine in binding affinity .
Halogen and Aryl Substituents
  • 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Bromine at position 3 and 7-amine.
  • 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine :
    • Chloro group at position 7 and dimethoxyphenyl at position 3.
    • Enhanced lipophilicity (logP ~3.2) compared to the target compound (logP ~1.8), affecting membrane permeability .
Extended Aromatic Systems
  • N-(3,5-Dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine :
    • Phenyl and dimethylphenyl groups at positions 3 and 6.
    • Increased steric bulk reduces solubility but improves binding to hydrophobic enzyme pockets .

Physicochemical Properties

Property Target Compound MPZP TRK Inhibitor 3-Bromo Derivative
Molecular Weight 188.23 g/mol 467.56 g/mol 438.42 g/mol 241.09 g/mol
logP (Predicted) 1.8 3.5 3.1 2.4
Water Solubility Moderate Low Low Low

Biological Activity

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential therapeutic applications, including anticancer and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system composed of pyrazole and pyrimidine moieties. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby obstructing substrate access or modifying enzyme conformation. This mechanism underpins its potential as an enzyme inhibitor in various biochemical pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. In vitro assays against human breast cancer cell lines (MCF-7, MDA-MB231) demonstrated that while some derivatives exhibited promising growth inhibition, the specific activity of this compound itself requires further exploration .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological conditions. Studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance inhibitory potency. For instance, derivatives with dialkylamino groups showed significant selectivity and potency against nSMase2 .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameStructural DifferencesBiological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amineDifferent amino group positionVaries; needs further study
3-Halo-pyrazolo[1,5-a]pyrimidinesHalogen substituentsAltered reactivity and potential activity
3-Nitro-pyrazolo[1,5-a]pyrimidinesNitro groups presentPotential for reduction to amines

Case Studies

Several case studies have explored the biological activity of compounds within the pyrazolo[1,5-a]pyrimidine family:

  • Synthesis and Evaluation : A study synthesized several new derivatives and assessed their antimicrobial and anticancer properties. Although direct results for this compound were not detailed, the findings suggest significant potential within this compound class .
  • Microwave-Assisted Synthesis : Another investigation utilized microwave-assisted methods to create diverse pyrazolo[1,5-a]pyrimidine derivatives efficiently. The resulting compounds were screened for various biological activities including anticancer effects .

Q & A

Q. Q1. What are the primary synthetic routes for preparing 2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-amine, and how can reaction pathways be optimized?

The compound is synthesized via condensation reactions. For example, Kranz et al. demonstrated the condensation of dehydroacetic acid (3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one) with thiosemicarbazide to form pyrazolo[1,5-c]pyrimidine derivatives. Pathway optimization involves selecting intermediates like diacetylacetone, which reacts with thiosemicarbazide to yield the desired product . Key parameters include temperature control (reflux in ethanol) and stoichiometric ratios. Reaction progress is monitored via TLC or HPLC, and purity is confirmed by melting point analysis and spectroscopic methods (NMR, IR) .

Q. Q2. How is structural confirmation achieved for this compound?

Structural elucidation relies on a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl groups at C2/C5 and amine at C3) .
  • IR spectroscopy : Peaks near 3300–3400 cm1^{-1} confirm the primary amine (-NH2_2) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 177 for C8_8H11_{11}N5_5) validate molecular weight .

Biological Activity and Mechanism

Q. Q3. What in vivo models are used to study the neuropharmacological effects of this compound?

In anxiety studies, the compound (as part of the CRF1 antagonist MPZP) was tested in genetically modified Wistar and msP rats. Dosages (e.g., 10 mg/kg, s.c., twice daily) were administered to evaluate corticotropin-releasing factor (CRF) and fatty acid amide hydrolase (FAAH) modulation. Behavioral assays (elevated plus maze, forced swim test) quantified anxiolytic effects .

Q. Q4. How does this compound interact with enzymatic targets like kinases?

Advanced studies focus on adenosine A2A or TRK kinase inhibition. For example, (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine (a derivative) binds to TRK via hydrogen bonding with the hinge region. Competitive inhibition assays (IC50_{50} values) and molecular docking (AutoDock Vina) validate binding modes .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q5. What substituent modifications enhance the compound’s bioavailability or target selectivity?

  • Methyl groups (C2/C5) : Improve metabolic stability by reducing oxidative degradation .
  • Trifluoromethyl substitutions : Enhance lipophilicity and blood-brain barrier penetration (e.g., N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine) .
  • Pyrrolidine moieties : Increase affinity for CRF1 receptors (e.g., MPZP derivative in anxiety models) .

Q. Q6. How do data contradictions arise in SAR studies, and how are they resolved?

Discrepancies often stem from assay variability (e.g., cell lines vs. in vivo models). For instance, a compound showing TRK inhibition in vitro (IC50_{50} = 10 nM) may lack efficacy in xenografts due to poor pharmacokinetics. Resolution involves:

  • Dose-response refinement : Testing higher concentrations or alternative administration routes (e.g., intraperitoneal) .
  • Metabolite profiling : HPLC-MS identifies active metabolites contributing to in vivo effects .

Analytical and Pharmacological Challenges

Q. Q7. What strategies mitigate low solubility in preclinical testing?

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., dihydrochloride derivatives in Enamine Ltd. catalogs) .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures for in vivo dosing .
  • Nanoformulation : Liposomal encapsulation enhances bioavailability for CNS targets .

Q. Q8. How are radiolabeled analogs synthesized for pharmacokinetic studies?

18^{18}F-labeled derivatives (e.g., [18^{18}F]27) are prepared via nucleophilic substitution. H18^{18}F is reacted with precursors like 3-(2,4-dichlorophenyl)-N-ethyl-N-(2-(2-tosyloxyethoxy)ethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. Radiochemical purity (>99%) is confirmed by HPLC, and specific activity is quantified via γ-counting .

Data Reproducibility and Validation

Q. Q9. What validation protocols ensure consistency in biological assays?

  • Positive controls : Use established inhibitors (e.g., PF-3845 for FAAH assays) .
  • Blinded experiments : Minimize bias in behavioral studies .
  • Triplicate runs : Ensure statistical significance (p < 0.05 via ANOVA) .

Q. Q10. How are off-target effects addressed in kinase inhibition studies?

  • Selectivity panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) .
  • CRISPR knockouts : Validate target specificity in cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.